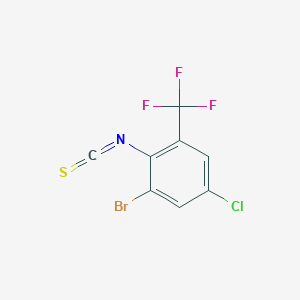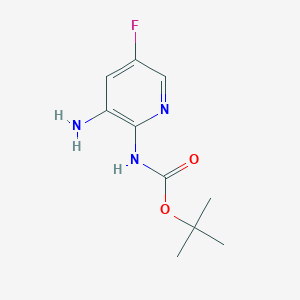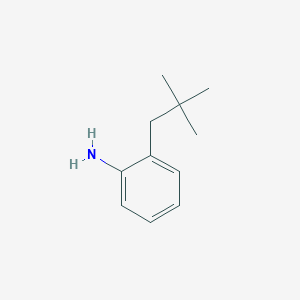
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group and a hydroxymethyl group.
Preparation Methods
The synthesis of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 2-isopropylphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction of the ketone regenerates the hydroxymethyl group .
Scientific Research Applications
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions due to its structural similarity to known bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the hydroxymethyl group can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be compared to other similar compounds, such as:
1-Methyl-2-pyrrolyl-(2-phenyl)methanol: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-Methyl-1-pyrrolyl-(2-iso-propylphenyl)methanol: The position of the methyl group on the pyrrole ring is different, leading to variations in reactivity and binding interactions.
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol: The isopropyl group is located at a different position on the phenyl ring, affecting the compound’s overall shape and properties.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-(2-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(17)14-9-6-10-16(14)3/h4-11,15,17H,1-3H3 |
InChI Key |
WOQCQHKGLOXLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=CN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


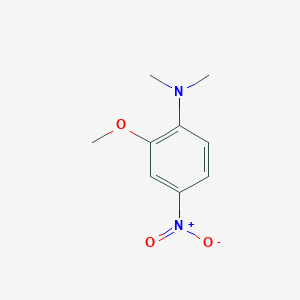
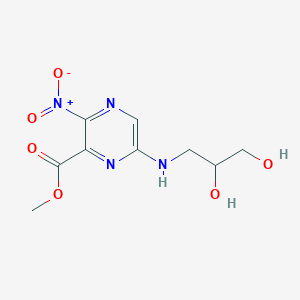

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
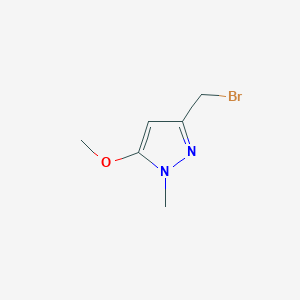
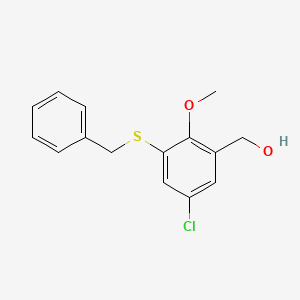

![ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B13915639.png)
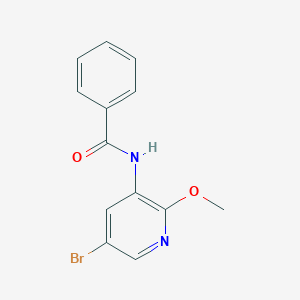
![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
